3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide
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Overview
Description
3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide is a chemical compound with the molecular formula C14H10Cl3NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of chloro, dichlorophenyl, and methoxy groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with 2,6-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,6-dichlorophenyl)methyl]aniline
- 3-chloro-N-(2,6-dichlorophenyl)propanamide
Uniqueness
3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
CAS No. |
853311-34-9 |
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Molecular Formula |
C14H10Cl3NO2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-12-6-5-8(7-11(12)17)14(19)18-13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,18,19) |
InChI Key |
KYBXKVLAAGRETM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
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